2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide
Description
This compound is a synthetic acetamide derivative characterized by a pyridazinone core substituted with a cyclopropyl group at position 3 and an acetamide side chain linked to a 5-methyl-1,3,4-oxadiazole methyl group. The cyclopropyl moiety may enhance metabolic stability and influence steric interactions with biological targets, while the 1,3,4-oxadiazole ring is known for its hydrogen-bonding capacity and role in modulating solubility and bioavailability .
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-8-15-16-12(21-8)6-14-11(19)7-18-13(20)5-4-10(17-18)9-2-3-9/h4-5,9H,2-3,6-7H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMSPSXNLAXSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbenes.
Formation of the Oxadiazole Moiety: This involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Final Coupling Step: The final step involves coupling the pyridazinone intermediate with the oxadiazole derivative using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted acetamides, and various functionalized oxadiazole compounds.
Scientific Research Applications
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound share core heterocyclic frameworks (e.g., pyridazinone, pyrimidine, or oxadiazole) but differ in substituents, which critically influence their physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
Structural Flexibility vs. Bioactivity: The target compound’s 1,3,4-oxadiazole group may improve solubility compared to analogs with bulkier substituents like dichlorophenoxy (e.g., ), which could enhance membrane permeability but reduce metabolic stability.
Target Specificity: Pyridazinone-based analogs (target compound and ) are linked to enzyme inhibition (e.g., kinases or oxidoreductases), whereas benzo[e][1,4]diazepin derivatives () may target nucleic acid synthesis due to extended planar structures.
Pharmacological Potential: Compounds with pyridazinone cores (target compound, ) show promise in cancer research, particularly in ferroptosis induction, a mechanism highlighted in oral squamous cell carcinoma studies . Dichlorophenoxy-containing analogs () exhibit broader antimicrobial activity, likely due to hydrophobic interactions with microbial membranes .
Biological Activity
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. Its unique structural features suggest a variety of pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 299.334 g/mol. The structure includes a cyclopropyl group, a pyridazinone moiety, and an oxadiazole substituent, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The presence of the oxadiazole moiety is believed to enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Strong bactericidal effect | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Inhibitory effect |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results indicate varying degrees of cytotoxic effects on different cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| L929 (normal fibroblast) | >100 | Minimal cytotoxicity |
| A549 (lung cancer) | 25 | Moderate cytotoxicity |
| HepG2 (liver cancer) | 30 | Moderate cytotoxicity |
These findings suggest that while the compound may have therapeutic potential against certain cancer cell lines, it exhibits low toxicity towards normal cells.
Other Biological Activities
In addition to antimicrobial and cytotoxic effects, preliminary studies suggest that this compound may also possess:
- Anticonvulsant Properties : Similar compounds have shown effectiveness in models of induced seizures.
Case Studies
A recent study focused on synthesizing derivatives of 1,3,4-oxadiazole and assessing their biological activities. Among these derivatives, some exhibited enhanced antimicrobial activity compared to established antibiotics like ciprofloxacin. This suggests that modifications to the oxadiazole structure can lead to compounds with superior efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
